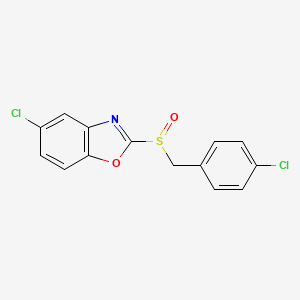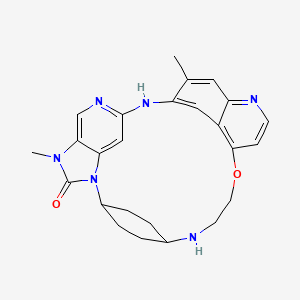
DNA-PK-IN-10
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DNA-PK-IN-10 is a potent inhibitor of DNA-dependent protein kinase (DNA-PK), which plays a crucial role in the repair of DNA double-strand breaks through the non-homologous end joining pathway. This compound is primarily utilized in cancer research, particularly in the study of breast cancer and non-small cell lung cancer .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of DNA-PK-IN-10 involves multiple steps, starting from commercially available precursors. The synthetic route typically includes the formation of key intermediates through various chemical reactions such as nucleophilic substitution and cyclization. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving automated systems for precise control of reaction parameters. The final product undergoes rigorous quality control to meet research-grade standards .
Análisis De Reacciones Químicas
Types of Reactions
DNA-PK-IN-10 undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce various functionalized analogs of this compound .
Aplicaciones Científicas De Investigación
DNA-PK-IN-10 has a wide range of applications in scientific research:
Mecanismo De Acción
DNA-PK-IN-10 exerts its effects by inhibiting the catalytic activity of DNA-dependent protein kinase. This inhibition prevents the phosphorylation of key proteins involved in the non-homologous end joining pathway, thereby blocking the repair of DNA double-strand breaks. The compound specifically targets the DNA-PK catalytic subunit and disrupts its interaction with the Ku heterodimer, which is essential for DNA binding and kinase activation .
Comparación Con Compuestos Similares
Similar Compounds
Some similar compounds include:
AZD7648: Another highly selective DNA-PK inhibitor used in clinical trials for cancer treatment.
M3814: A DNA-PK inhibitor that has shown promising results in preclinical studies.
NU7441: Known for its high specificity and effectiveness in inhibiting DNA-PK.
Uniqueness
DNA-PK-IN-10 stands out due to its high potency and selectivity for DNA-PK. It has been shown to effectively inhibit the viability of cancer cells at nanomolar concentrations, making it a valuable tool in cancer research .
Propiedades
Fórmula molecular |
C25H28N6O2 |
|---|---|
Peso molecular |
444.5 g/mol |
Nombre IUPAC |
7,24-dimethyl-17-oxa-2,7,9,14,21,30-hexazahexacyclo[16.6.2.23,6.210,13.05,9.022,26]triaconta-1(25),3(30),4,6(29),18(26),19,21,23-octaen-8-one |
InChI |
InChI=1S/C25H28N6O2/c1-15-11-20-18-12-19(15)29-24-13-21-22(14-28-24)30(2)25(32)31(21)17-5-3-16(4-6-17)26-9-10-33-23(18)7-8-27-20/h7-8,11-14,16-17,26H,3-6,9-10H2,1-2H3,(H,28,29) |
Clave InChI |
QSVVRMCHESMBLM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=NC=CC3=C2C=C1NC4=NC=C5C(=C4)N(C6CCC(CC6)NCCO3)C(=O)N5C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


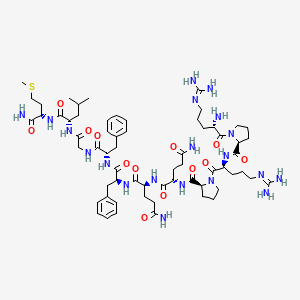
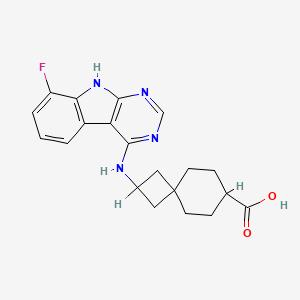
![3-[[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-(2-methoxyethoxy)-2-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12389766.png)
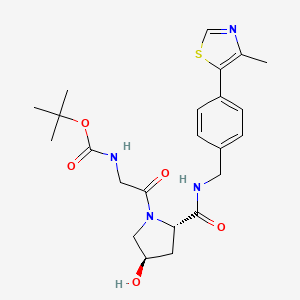
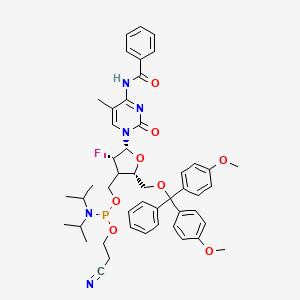
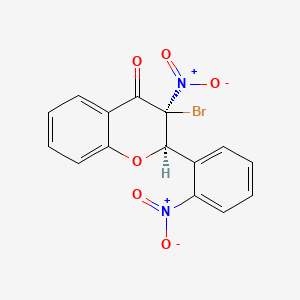
![[(2S,3R)-3-(4-octylphenyl)pyrrolidin-2-yl]methanol;hydrochloride](/img/structure/B12389779.png)
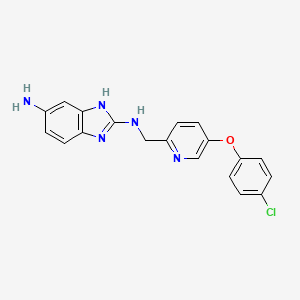
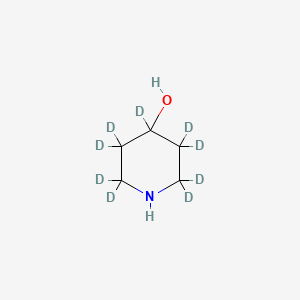
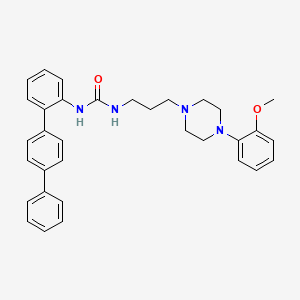
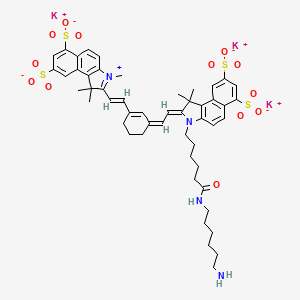
![5-(aminomethyl)-1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B12389830.png)
![(3S)-4-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3R)-3-[(2S,3R,4R,5R,6R)-3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-1-[(2S)-2-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-5-carbamimidamido-1-[[(2S)-1,4-diamino-1,4-dioxobutan-2-yl]amino]-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-6-amino-1-oxohexan-2-yl]amino]-3-[[(2S)-2-amino-3-methylbutanoyl]amino]-4-oxobutanoic acid](/img/structure/B12389843.png)
